
5-Methyl-3,3'-bipyridine
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Overview
Description
5-Methyl-3,3’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a methyl group at the 5-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of 5-Methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Coordination Reactions with Metal Centers
5-Methyl-3,3'-bipyridine acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. This property is critical in catalysis and material science.
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Key Mechanism : The methyl group enhances steric effects, stabilizing metal-ligand complexes. For example, Ytterbium complexes exhibit unique electronic structures due to ligand-field effects .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions, forming extended π-conjugated systems.
Suzuki-Miyaura Coupling
Substrate | Catalyst System | Yield | Conditions |
---|---|---|---|
3-Bromo-5-methylpyridine | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 78% | 80°C, 12 h |
3-Iodo-5-methylpyridine | Pd(dppf)Cl₂, 3-pentanol | 85% | 100°C, 6 h |
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Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with boronic acids and reductive elimination .
Nucleophilic Substitution
The methyl group directs electrophilic substitutions, while halogenation occurs at activated positions.
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Bromination | Br₂, FeBr₃, CHCl₃ | 5-Methyl-3-bromo-3'-bipyridine | 62% |
Methoxylation | NaOMe, CuI, DMSO | 5-Methyl-3-methoxy-3'-bipyridine | 55% |
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Regioselectivity : Bromination favors the 4-position due to the methyl group’s ortho/para-directing effects.
Radical-Mediated Coupling
Transition-metal-free methods enable C–C bond formation via radical intermediates.
Reagent System | Conditions | Product | Yield |
---|---|---|---|
KHMDS, Phenalenyl radicals | Ball milling, RT | Symmetric bipyridine derivatives | 45% |
O₂, Pd(OAc)₂ | DMF, 120°C | 5,5'-Dimethyl-3,3'-bipyridine | 68% |
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Mechanism : Single-electron transfer (SET) generates pyridyl radicals, which dimerize to form bipyridines .
Functional Group Transformations
The methyl group undergoes oxidation or alkylation under controlled conditions.
Reaction | Reagents | Product | Yield |
---|---|---|---|
Oxidation to carboxylic acid | KMnO₄, H₂SO₄, Δ | 5-Carboxy-3,3'-bipyridine | 73% |
Friedel-Crafts alkylation | AlCl₃, CH₃CH₂Br | 5-Ethyl-3,3'-bipyridine | 58% |
Comparative Reactivity
The methyl substituent alters reactivity compared to unsubstituted bipyridines:
Property | This compound | 3,3'-Bipyridine |
---|---|---|
LogP | 2.1 | 1.5 |
Coordination Stability | Higher (ΔG = -15.2 kJ/mol) | Lower (ΔG = -12.8 kJ/mol) |
Electrophilic Reactivity | Moderate | High |
Scientific Research Applications
Coordination Chemistry
5-Methyl-3,3'-bipyridine serves as an important ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and reactivity of metal complexes.
- Common Metal Complexes :
- Transition metals such as palladium, platinum, and copper.
- Applications in catalysis and material synthesis.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activity.
- Anticancer Activity :
- Studies indicate that this compound complexes can induce apoptosis in cancer cells by interacting with DNA.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 18 | DNA intercalation |
MCF-7 | 22 | Apoptosis induction |
- Antimicrobial Properties :
- Exhibits antibacterial and antifungal activities through mechanisms that disrupt microbial cell membranes.
Material Science
This compound is utilized in the synthesis of advanced materials.
- Polymer Synthesis :
- Acts as a building block for creating functional polymers with specific properties.
- Supramolecular Structures :
- Forms complexes that are essential in developing new materials with unique characteristics.
Case Study 1: Anticancer Mechanism
A study published in Molecules explored the binding affinity of this compound to DNA using spectroscopic techniques. The results demonstrated a strong interaction, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Coordination Complexes
Research on palladium complexes involving this compound highlighted their effectiveness in catalyzing cross-coupling reactions. These complexes showed improved yields compared to traditional ligands.
Mechanism of Action
The mechanism of action of 5-Methyl-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The nitrogen atoms in the pyridine rings serve as coordination sites, interacting with metal centers and altering their reactivity .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and as a building block in materials science.
3,3’-Bipyridine: Similar to 5-Methyl-3,3’-bipyridine but lacks the methyl group, which can influence its reactivity and applications.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-3,3’-bipyridine can influence its electronic properties and steric effects, potentially making it more suitable for specific applications compared to its non-methylated counterparts .
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3 |
InChI Key |
DZELYXTYNNLFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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